m-Cresol purple
Overview
Description
Mechanism of Action
Target of Action
m-Cresol Purple, also known as metacresol purple or m-cresolsulfonphthalein, is a triarylmethane dye . Its primary target is the pH of the environment it is introduced to . It is used as a pH indicator, changing color based on the acidity or alkalinity of the solution .
Mode of Action
This compound operates by undergoing a color change when exposed to different pH levels . Specifically, it changes from red to yellow in acidic solutions (pH 1.2 to 2.8) and from yellow to violet in alkaline solutions (pH 7.4 to 9.0) . This color change is due to the interaction of the dye with hydrogen ions (H+) in the solution, which alter the dye’s electronic structure and, consequently, its absorption spectrum .
Biochemical Pathways
The action of this compound doesn’t directly involve any biochemical pathways. Instead, it provides a visual representation of the pH level, which is a crucial parameter in many biochemical reactions. For instance, it is used as a capnographic indicator for detecting end-tidal carbon dioxide to ensure successful tracheal intubation in an emergency .
Result of Action
The result of this compound’s action is a visible color change that indicates the pH of the solution it is in . This allows for easy and quick determination of acidity or alkalinity, which is vital in various fields, including chemistry, medicine, and environmental science .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and salinity . It can be used to measure the pH in subzero temperatures of saline or hypersaline media . Therefore, the efficacy and stability of this compound as a pH indicator can vary depending on these factors .
Biochemical Analysis
Biochemical Properties
m-Cresol purple plays a significant role in biochemical reactions, particularly as a pH indicator. It changes from red (pH 1.2) to yellow (pH 2.8) and yellow (pH 7.4) to purple (pH 9.0) . This property allows it to interact with various biomolecules in a pH-dependent manner.
Cellular Effects
The primary cellular effect of this compound is its ability to indicate the pH within a cell or a solution. This can influence cell function, particularly in processes that are pH-dependent. For example, when exposed to carbon dioxide, this compound undergoes a color change from purple to yellow, indicating the formation of carbonic acid .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its response to changes in pH. The color change is due to the protonation or deprotonation of the dye, which alters its electronic structure and, consequently, its absorption spectrum .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable and does not degrade over time. Its effects on cellular function, as a pH indicator, remain consistent over time .
Metabolic Pathways
This compound is not typically involved in metabolic pathways as it is not metabolized by cells. Instead, it is used to monitor the pH of the environment, which can indirectly provide information about metabolic processes .
Transport and Distribution
As a pH indicator, this compound can be distributed throughout cells and tissues depending on the method of administration. It does not specifically interact with transporters or binding proteins .
Subcellular Localization
This compound does not have a specific subcellular localization. As a soluble dye, it can diffuse throughout the cell, where it acts as a pH indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPD-556 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of SPD-556 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-efficiency reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
SPD-556 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in modulating vasopressin receptors and its effects on water retention and electrolyte balance.
Medicine: Explored as a therapeutic agent for conditions like ascites, hyponatremia, and other disorders related to vasopressin dysregulation.
Industry: Potential applications in the development of new pharmaceuticals and as a tool in drug discovery and development
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: Another vasopressin V2 receptor antagonist used for similar indications.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist with broader applications.
Lixivaptan: A selective vasopressin V2 receptor antagonist with potential use in treating hyponatremia
Uniqueness
SPD-556 is unique in its specific binding affinity and selectivity for the vasopressin V2 receptor. This selectivity makes it a valuable tool for studying the physiological and pathological roles of this receptor and for developing targeted therapies with minimal off-target effects .
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQIKGSZDTXODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67763-22-8 (mono-hydrochloride salt) | |
Record name | 3-Cresol purple | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062316 | |
Record name | m-Cresol Purple | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 3-Cresol purple | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9653 | |
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CAS No. |
2303-01-7 | |
Record name | m-Cresol purple | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2303-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cresol purple | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Cresol purple | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Cresol Purple | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-cresol purple | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRESOL PURPLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ODZ58K3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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